N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound utilized primarily in scientific research. Its molecular formula is and it has a molecular weight of approximately 317.433 g/mol. The compound is characterized by the presence of a cyano group, a triazole ring, and a sulfanyl group, which contribute to its potential biological activity and applications in medicinal chemistry.
The compound is sourced from various chemical suppliers, with BenchChem providing details on its purity (typically around 95%) and availability for research purposes.
This compound falls within the category of organic compounds featuring:
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Common solvents used include dimethyl sulfoxide and acetonitrile.
The molecular structure of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be represented using various structural formulas:
InChI=1S/C18H27N3O2/c1-13(2)18(4,12-19)20-17(22)11-21(5)14(3)15-9-7-8-10-16(15)23-6/h7-10,13-14H,11H2,1-6H3,(H,20,22)
CC(C)C(C)(C#N)NC(=O)CN(C)C(C)C1=CC=CC=C1OC
The compound's molecular weight is approximately 317.433 g/mol with a calculated density that may vary based on purity and formulation.
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo several types of chemical reactions:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining selectivity for desired products.
The mechanism of action for N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interaction with biological macromolecules such as enzymes or receptors.
Upon administration or application in biological systems:
Studies indicate that compounds with similar structures exhibit effects on various signaling pathways and cellular processes, making this compound a candidate for further pharmacological exploration.
The physical properties of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
Key chemical properties include:
Purity levels are typically around 95%, which is crucial for reliable experimental outcomes in research applications.
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific uses:
These applications highlight the compound's versatility and importance in ongoing scientific research efforts aimed at discovering new therapeutic agents and materials.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3